molecular formula C15H13N3O2S B2915506 3-[(E)-3-(dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one CAS No. 343375-13-3

3-[(E)-3-(dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one

Cat. No. B2915506
M. Wt: 299.35
InChI Key: YALAPHCWLVSTKW-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[(E)-3-(dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one” appears to be a complex organic molecule1. Unfortunately, I couldn’t find more specific information about this compound.



Synthesis Analysis

I couldn’t find specific information about the synthesis of this compound. However, similar compounds are often synthesized through reactions involving methanol and ammonia2.



Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code or its molecular formula. Unfortunately, I couldn’t find the specific InChI code or molecular formula for this compound.



Chemical Reactions Analysis

I couldn’t find specific information about the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various factors such as its density, boiling point, and molecular weight. Unfortunately, I couldn’t find specific physical and chemical properties for this compound31.


Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound and its derivatives serve as versatile synthons for the preparation of various heterocyclic systems. For instance, they have been utilized in the synthesis of polyfunctional heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and more. These heterocyclic compounds are crucial in medicinal chemistry due to their biological and pharmacological properties (Pizzioli et al., 1998).

Antimicrobial and Antifungal Activities

Several studies have demonstrated the antimicrobial and antifungal potentials of derivatives synthesized from the compound. Some novel synthesized compounds have shown significant activity against bacterial and fungal species, indicating their potential use in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).

Anticancer Activity

The derivatives of 3-[(E)-3-(dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one have been explored for their anticancer properties. Research has indicated that some derivatives exhibit promising in-vitro anticancer activity against various cancer cell lines, suggesting their potential in cancer treatment and drug development (Waghmare et al., 2013).

Corrosion Inhibition

In addition to biomedical applications, derivatives of the compound have been studied for their corrosion inhibiting effects. They offer protection against steel corrosion in acidic environments, indicating their potential as corrosion inhibitors in industrial applications (Hu et al., 2016).

Safety And Hazards

The safety and hazards of a compound are usually determined by its Material Safety Data Sheet (MSDS). Unfortunately, I couldn’t find the MSDS for this compound1.


Future Directions

The future directions of research involving a compound depend on its potential applications and the current state of knowledge about it. Unfortunately, I couldn’t find specific information about the future directions of research involving this compound.


properties

IUPAC Name

3-[(E)-3-(dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-17(2)8-7-12(19)10-9-16-15-18(14(10)20)11-5-3-4-6-13(11)21-15/h3-9H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALAPHCWLVSTKW-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CN=C2N(C1=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CN=C2N(C1=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(E)-3-(dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one

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